
2-(2-(4-Aminophenoxy)ethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-Aminophenoxy)ethoxy)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as APEE and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 2-(2-(4-Aminophenoxy)ethoxy)ethanol is not fully understood. However, studies have shown that APEE can induce apoptosis in cancer cells by activating the caspase pathway. APEE can also inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, APEE has been shown to have antioxidant properties, which may contribute to its ability to inhibit cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-(4-Aminophenoxy)ethoxy)ethanol can induce apoptosis in cancer cells by activating the caspase pathway. APEE can also inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, APEE has been shown to have antioxidant properties, which may contribute to its ability to inhibit cancer cell growth. APEE has also been studied for its potential use as a drug delivery system, as it can be conjugated with other compounds to target specific cells or tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-(4-Aminophenoxy)ethoxy)ethanol in lab experiments include its potential to inhibit cancer cell growth and induce apoptosis, its antioxidant properties, and its potential use as a drug delivery system. However, the limitations of using APEE in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-(4-Aminophenoxy)ethoxy)ethanol. One direction is to further investigate its potential use as a drug delivery system. APEE can be conjugated with other compounds to target specific cells or tissues, and further studies are needed to determine its efficacy in this application. Another direction is to study the toxicity of APEE and to determine safe dosages for use in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of APEE and its potential applications in cancer treatment.
Synthesemethoden
2-(2-(4-Aminophenoxy)ethoxy)ethanol can be synthesized using different methods. One of the methods involves the reaction of 4-aminophenol with ethylene glycol in the presence of sodium hydroxide, followed by the reaction of the resulting product with 2-chloroethanol. Another method involves the reaction of 4-aminophenol with ethylene oxide in the presence of potassium hydroxide, followed by the reaction of the resulting product with ethylene glycol.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-Aminophenoxy)ethoxy)ethanol has been studied for its potential applications in various fields. In biomedical research, this compound has been investigated for its ability to inhibit the growth of cancer cells. Studies have shown that APEE can induce apoptosis in cancer cells by activating the caspase pathway. APEE has also been studied for its potential use as a drug delivery system, as it can be conjugated with other compounds to target specific cells or tissues.
Eigenschaften
IUPAC Name |
2-[2-(4-aminophenoxy)ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c11-9-1-3-10(4-2-9)14-8-7-13-6-5-12/h1-4,12H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGYVGZZQMVWBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2799319.png)
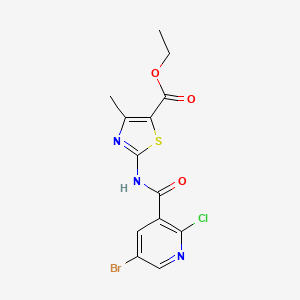
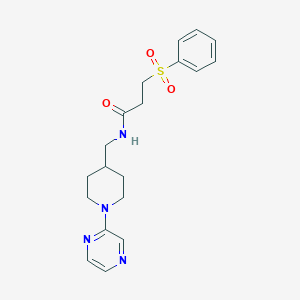
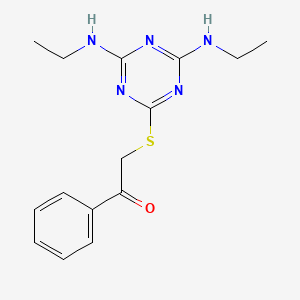
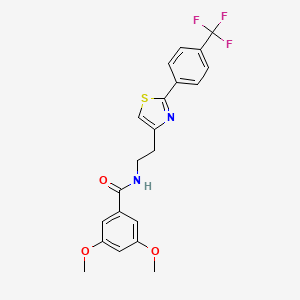
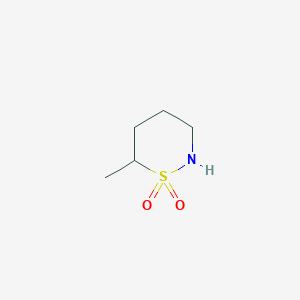
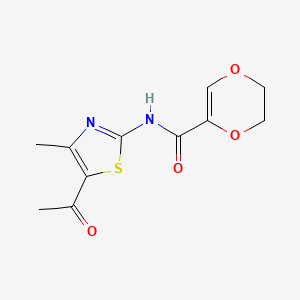
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2799329.png)
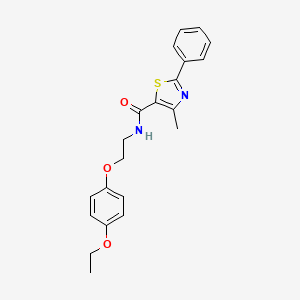
![Tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2799334.png)
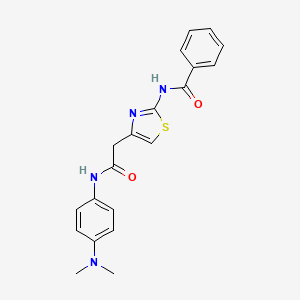
![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799338.png)

